molecular formula C10H9NO2 B017667 3,4-Dihydro-1H-1-benzazepine-2,5-dione CAS No. 16511-38-9

3,4-Dihydro-1H-1-benzazepine-2,5-dione

Cat. No.: B017667
CAS No.: 16511-38-9
M. Wt: 175.18 g/mol
InChI Key: VDTXDALRBZEUFV-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-1-benzazepine-2,5-dione is an organic compound with the molecular formula C10H9NO2 It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have a wide range of targets, including those involved in cardiovascular diseases .

Mode of Action

Some derivatives of this compound have shown strong anticonvulsant activities , suggesting that they may interact with targets in the nervous system to modulate neuronal activity.

Biochemical Pathways

Given its potential anticonvulsant activity , it may influence pathways related to neurotransmission and neuronal excitability.

Result of Action

Some derivatives of this compound have shown good inhibitory effects against staphylococcus aureus atcc 29213 and mtb h37rv , suggesting potential antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate and a boron hydride-dimethyl sulfide complex . Another method involves the conversion of ketoximes to the desired product using propylphosphonic anhydride as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More saturated benzazepine derivatives.

    Substitution: Various substituted benzazepine derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dihydro-1H-1-benzazepine-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione
  • 2,3,4,5-Tetrahydro-1H-1-benzazepine-2,5-dione
  • 3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Comparison: 3,4-Dihydro-1H-1-benzazepine-2,5-dione is unique due to its specific ring structure and the presence of both a benzene ring and a seven-membered ring with nitrogen. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the nitrogen atom in the seven-membered ring can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3,4-dihydro-1H-1-benzazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTXDALRBZEUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327275
Record name 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16511-38-9
Record name 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 10 mL of H2SO4 (97% ) cooled in an ice-bath was added portionwise 1.08 g (6.86 mmol) of 1,4-naphthoquinone and it was stirred to become a solution. To the red solution was added portionwise 0.454 g (6.98 mmol) of NaN3. The mixture was stirred in ice bath for 2 h, then at room temperature for 2 days. It was added dropwise into 100 mL of ice-water and stirred for 1 h and allowed to stand overnight. The mixture was filtered and washed thoroughly by water, dried to leave brown solid 1.02 g. 1H NMR (CDCl3 +DMSO-d6) shows it is more than 80% pure. Portion of the solid was crystallized (DMSO/H2O) to give 32 as a brown solid, mp 225°-226° C. 1H NMR (CDCl3 +DMSO-d6) 6.544 (d, 1, J=12.9), 6.657 (d, 1, J=12.9), 6.978 (t, 1, J=7.5), 7.152 (d, 1, J=8.4), 7.323 (t, 1, J=7.5), 7.812 (d, 1, J=8.1), 10.55 (bs, 1).
Name
Quantity
10 mL
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reactant
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1.08 g
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reactant
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0.454 g
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[Compound]
Name
ice water
Quantity
100 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (10 mg, 0.43 mmol) in dry THF (1 mL) was added 4-(2-amino-phenyl)-4-oxo-butyric acid ethyl ester (80 mg, 0.36 mmol) under Argon at −40° C. The reaction mixture was then allowed to warm up to rt over 3 h, and then added to water (20 mL). The mixture was then extracted with DCM (3×15 mL) and the combined extracts were then dried (sodium sulfate), and evaporated to leave an off-white solid. Recrystallization from EtOAc afforded a white solid (51 mg, 81%), m/z 175 (M).
Quantity
10 mg
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1 mL
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80 mg
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20 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 4
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 5
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Customer
Q & A

Q1: What are the key structural features of 3,4-dihydro-1H-1-benzazepine-2,5-dione that make it a valuable scaffold in medicinal chemistry?

A1: This compound features a seven-membered benzazepine ring fused to a 2,5-dione moiety. This structure allows for diverse chemical modifications at various positions, making it an attractive scaffold for developing novel pharmaceutical compounds. For instance, studies have shown the potential of using this scaffold to develop highly potent and selective dopamine D(3)-receptor antagonists. []

Q2: Can you describe a synthetic route to obtain pyrazolo, isoxazolo, and pyrimido annulated analogues of this compound?

A2: Research describes an efficient one-pot protocol for annulation on the benzazepine nucleus. The process involves reacting the oxoketene dithioacetal derivative of this compound with various reagents. For example, reacting it with hydrazine hydrate yields pyrazolo analogues, while using hydroxylamine hydrochloride produces isoxazolo analogues. Pyrimido analogues can be obtained by reacting with reagents like acetamidine hydrochloride, guanidine nitrate, urea, or thiourea. []

Q3: How can we enhance the efficiency of designing experiments for studying the synthesis of compounds like this compound?

A3: Model-based optimal experimental design can significantly improve the efficiency of such studies. By employing global parameter sensitivities and appropriate design measures, researchers can maximize the information gained from experiments. This approach helps in obtaining more precise parameter estimates and identifying reliable model candidates, especially when dealing with limited experimental data. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.